![molecular formula C11H10N2S B13073481 3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
3-[(1-Benzothiophen-7-yl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is an organic compound featuring a benzothiophene moiety linked to a propanenitrile group via an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzothiophene, which is commercially available or can be synthesized from benzene and sulfur.
Amination: The benzothiophene undergoes an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under catalytic conditions.
Nitrile Introduction: The final step involves the introduction of the propanenitrile group. This can be done through a nucleophilic substitution reaction where the amino group reacts with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely employ continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Benzothiophen-7-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(1-Benzothiophen-7-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene moiety.
Mécanisme D'action
The mechanism of action of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways.
Material Science: In materials applications, the compound’s electronic properties are exploited, such as its ability to conduct electricity or absorb light.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1-Benzofuran-7-yl)amino]propanenitrile: Similar structure but with an oxygen atom instead of sulfur.
3-[(1-Benzothiazol-7-yl)amino]propanenitrile: Contains a benzothiazole ring instead of benzothiophene.
Uniqueness
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic and steric properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H10N2S |
|---|---|
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
3-(1-benzothiophen-7-ylamino)propanenitrile |
InChI |
InChI=1S/C11H10N2S/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,7H2 |
Clé InChI |
RTSFGZZWRYNUBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NCCC#N)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



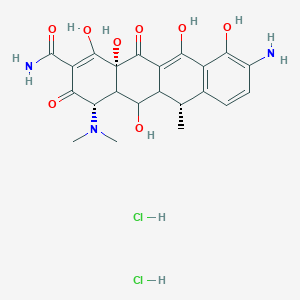



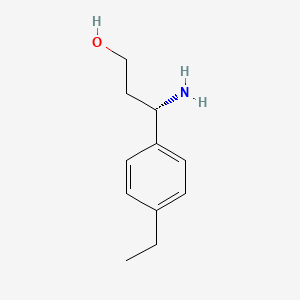
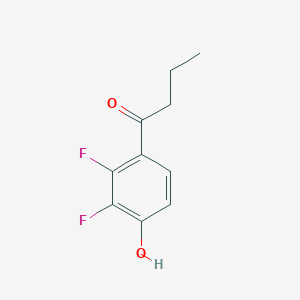
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
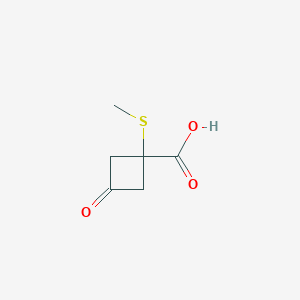

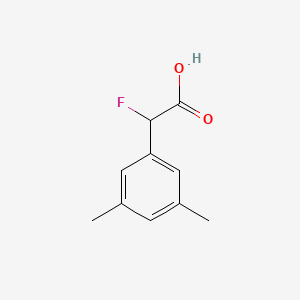
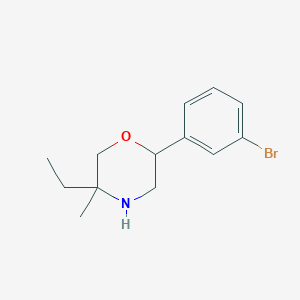
![4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)

